molecular formula C21H20N4O4 B2939530 N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923243-52-1

N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2939530
CAS RN: 923243-52-1
M. Wt: 392.415
InChI Key: SBJFUOKUHQBVCW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, showcasing a multi-step synthetic route leading to the creation of compounds with potential α-glucosidase inhibitory activity. This research highlights the structural determination and evaluation of these derivatives, which may serve as promising leads for drug development (Iftikhar et al., 2019).

Biological Screening and Activity

Synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide highlighted their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), indicating potential therapeutic applications (Rehman et al., 2013).

Molecular Docking and In Silico Studies

A study on the design-based synthesis of an indole acetamide derivative showcased molecular docking analysis targeting cyclooxygenase domains for anti-inflammatory drug development, along with geometrical optimization and interaction energy studies, providing insights into the molecule's potential therapeutic uses (Al-Ostoot et al., 2020).

Anticonvulsant Evaluation

Research on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide presented new compounds evaluated for anticonvulsant activities, with molecular docking studies suggesting potential mechanisms of action (Nath et al., 2021).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-13-23-24-21(29-13)17-10-14-6-4-5-7-16(14)25(17)12-20(26)22-15-8-9-18(27-2)19(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJFUOKUHQBVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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